Broad-Spectrum Kinase Inhibition Profile: SU 5402 vs. PD173074, AZD4547, BGJ398 in Cell-Free Kinase Assays
In a comparative cell-free kinase activity assay evaluating 17 tyrosine kinases, SU 5402 (10 μM) reduced residual FGFR1 activity to 5.5% of control and FGFR2 to 6.2%, whereas PD173074 (50 nM) reduced FGFR1 activity to 51.4% and AZD4547 (50 nM) to 16.0% [1]. SU 5402 uniquely demonstrated near-complete inhibition of FLT3 (0.0% residual activity), FLT4 (1.1%), and TRKA (6.0%)—kinases minimally affected by PD173074, AZD4547, or BGJ398 [1].
| Evidence Dimension | Residual FGFR1 kinase activity (% of control) |
|---|---|
| Target Compound Data | 5.5 ± 0.9% at 10 μM SU 5402 |
| Comparator Or Baseline | PD173074: 51.4 ± 5.3% at 50 nM; AZD4547: 16.0 ± 3.6% at 50 nM; BGJ398: 74.1 ± 2.9% at 20 nM |
| Quantified Difference | SU 5402 achieves ≥90% FGFR1 inhibition; PD173074 achieves ~49% inhibition; AZD4547 achieves ~84% inhibition; BGJ398 achieves ~26% inhibition at tested concentrations |
| Conditions | Cell-free kinase assay; recombinant kinase domains; ATP concentration not explicitly reported for this panel; data represent mean ± SD from three independent experiments |
Why This Matters
SU 5402 delivers superior FGFR inhibition depth and a distinct off-target signature compared to FGFR-selective clinical candidates, making it irreplaceable for protocols requiring simultaneous suppression of FLT3, TRKA, or FLT4 signaling alongside FGFR blockade.
- [1] Gudernova I, Vesela I, Balek L, et al. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Human Molecular Genetics. 2016;25(1):9-23. View Source
